molecular formula C18H18N2O2 B2966159 3-benzyl-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one CAS No. 687580-38-7

3-benzyl-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No. B2966159
CAS RN: 687580-38-7
M. Wt: 294.354
InChI Key: AJCFKFMOHAFVQG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely belongs to the class of benzoxadiazocines . Benzoxadiazocines are heterocyclic compounds, which are often studied in medicinal chemistry due to their potential biological activities .

Scientific Research Applications

Antimicrobial and Antifungal Activities

A significant focus of research on compounds related to "3-benzyl-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one" has been on their antimicrobial and antifungal properties. For example, a study synthesized Schiff base compounds exhibiting positive solvatochromism and demonstrated notable antibacterial activities against strains like Staphylococcus aureus and Bacillus cereus. These findings highlight the potential of these compounds as antibacterial agents (Kakanejadifard et al., 2013).

Another research effort focused on hydrazone derivatives bearing 1,3,4-oxadiazole, investigating their antibacterial and enzyme inhibition activities. The study found that compounds from the 4-methyl series exhibited superior results, suggesting these molecules' potential for further drug development (Rasool et al., 2015).

Antioxidant and Enzyme Inhibition Properties

Research into the antioxidant and enzyme inhibition properties of related compounds has also been a key area. For instance, a study on new derivatives synthesized from benzo[d]imidazole evaluated their antioxidant and antimicrobial activities. Some compounds showed high activity against pathogens like Staphylococcus aureus and Candida albicans, underscoring the chemical class's potential for developing new antimicrobial agents (Bassyouni et al., 2012).

Synthesis and Chemical Properties

The synthesis and exploration of the chemical properties of these compounds have been vital in understanding their potential applications. A notable study presented the synthesis of methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2yl]acetates, exploring their COX-2/5-LOX inhibitory activity. This research contributes to the development of anti-inflammatory agents, showcasing the versatility of related compounds in scientific research (Reddy & Rao, 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

10-benzyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-18-11-15(14-9-5-6-10-16(14)22-18)19-17(21)20(18)12-13-7-3-2-4-8-13/h2-10,15H,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCFKFMOHAFVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

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